6-Chloro-3-nitropyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

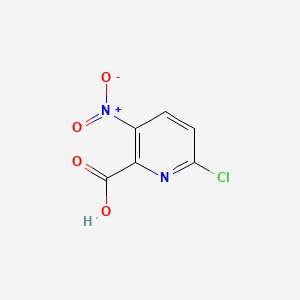

6-Chloro-3-nitropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H3ClN2O4 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of nitropyridines, including 6-Chloro-3-nitropyridine-2-carboxylic acid, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Molecular Structure Analysis

The molecular structure of 6-Chloro-3-nitropyridine-2-carboxylic acid can be found in various databases such as PubChem . The compound has a chlorine atom attached to the 6th carbon, a nitro group attached to the 3rd carbon, and a carboxylic acid group attached to the 2nd carbon of the pyridine ring .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

6-Chloro-3-nitropyridine-2-carboxylic acid has a predicted boiling point of 390.9±42.0 °C and a predicted density of 1.702±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Synthesis of Protein Kinase Inhibitors

6-Chloro-3-nitropyridine-2-carboxylic acid: is utilized in the synthesis of compounds that inhibit protein kinases . These inhibitors are crucial in the treatment of various malignancies, such as triple-negative breast cancer. The compound’s structure allows for the design of potential irreversible inhibitors targeting specific kinases with rare cysteine in the hinge region.

Development of Covalent Inhibitors

The chemical serves as a precursor in the development of covalent inhibitors . These inhibitors form a permanent bond with their target, often resulting in prolonged inhibition. This characteristic is particularly valuable in designing drugs that require less frequent dosing.

Nucleophilic Aromatic Substitution Reactions

It is a key starting material for nucleophilic aromatic substitution reactions . This reaction type is fundamental in organic synthesis, allowing the introduction of various substituents into the aromatic ring, which can lead to a wide range of derivatives with different properties and applications.

Synthesis of Heterocyclic Compounds

The acid is used in the synthesis of heterocyclic compounds, such as imidazo[4,5-b]pyridines . These structures are found in many pharmaceuticals and are important for creating compounds with potential therapeutic applications.

Crystal Growth and Structure Analysis

Researchers use this compound in crystal growth studies to understand the crystalline structure of new materials . These studies are essential for the development of materials with specific physical properties for use in various industries.

Organic Synthesis Methodology

This compound plays a role in developing new methodologies in organic synthesis . By understanding its reactivity, chemists can create more efficient synthetic routes for complex molecules.

Detection in Various Industries

The derivative compounds of 6-Chloro-3-nitropyridine-2-carboxylic acid are used for detection purposes in medicines, cosmetics, and food additives . This application is crucial for quality control and ensuring the safety of products.

Construction of Complex Molecular Skeletons

It is instrumental in the rapid construction of complex molecular skeletons, such as the imidazo[4,5-b]pyridine skeleton, which is significant in medicinal chemistry .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 according to the GHS classification . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

将来の方向性

The future directions of 6-Chloro-3-nitropyridine-2-carboxylic acid research could involve the development of more robust methods for the selective introduction of multiple functional groups into the pyridine scaffold . This could lead to the synthesis of a wider range of bioactive molecules and further our understanding of their biological activities .

特性

IUPAC Name |

6-chloro-3-nitropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-4-2-1-3(9(12)13)5(8-4)6(10)11/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDMSQFCLBRNES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680542 |

Source

|

| Record name | 6-Chloro-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-nitropyridine-2-carboxylic acid | |

CAS RN |

1204400-58-7 |

Source

|

| Record name | 6-Chloro-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)